molecular formula C10H17N3 B8325717 6-amino-4-methyl-2-Pyridinebutanamine

6-amino-4-methyl-2-Pyridinebutanamine

Cat. No. B8325717
M. Wt: 179.26 g/mol
InChI Key: GBHPDWYFGJHBHK-UHFFFAOYSA-N
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Patent
US05972975

Procedure details

Triethylamine (0.059 mL, 43 mg, 0.42 mmol) and acetic anhydride (0.029 mL, 31 mg, 0.031 mmol) were added to a solution of 50 mg (0.028 mmol) of 2-amino-6-(4-aminobutyl)-4-methylpyridine (from Example 56) in 1.0 mL of dichloromethane. The solution was allowed to stand for 48 h at room temperature, then diluted with 25 mL of ethyl acetate and washed with 12 mL of saturated aqueous sodium bicarbonate and 12 mL of saturated aqueous sodium chloride. The aqueous layers were extracted in succession with 15 mL of ethyl acetate. The combined organic layers were dried (sodium sulfate), decanted, and evaporated. The residue was purified by flash column chromatography on 3.5 g of silica gel, eluting with 100 mL of 5% methanol in dichloromethane to give 27 mg (44% yield of 6-(4-acetamidobutyl)-2-amino-4-methylpyridine as an oil which spontaneously crystallized.
Quantity
0.059 mL
Type
reactant
Reaction Step One
Quantity
0.029 mL
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.C(O[C:12](=[O:14])[CH3:13])(=O)C.[NH2:15][C:16]1[CH:21]=[C:20]([CH3:22])[CH:19]=[C:18]([CH2:23][CH2:24][CH2:25][CH2:26][NH2:27])[N:17]=1>ClCCl.C(OCC)(=O)C>[C:12]([NH:27][CH2:26][CH2:25][CH2:24][CH2:23][C:18]1[N:17]=[C:16]([NH2:15])[CH:21]=[C:20]([CH3:22])[CH:19]=1)(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
0.059 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.029 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
50 mg
Type
reactant
Smiles
NC1=NC(=CC(=C1)C)CCCCN
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 12 mL of saturated aqueous sodium bicarbonate and 12 mL of saturated aqueous sodium chloride
EXTRACTION
Type
EXTRACTION
Details
The aqueous layers were extracted in succession with 15 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
decanted
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on 3.5 g of silica gel
WASH
Type
WASH
Details
eluting with 100 mL of 5% methanol in dichloromethane

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)(=O)NCCCCC1=CC(=CC(=N1)N)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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